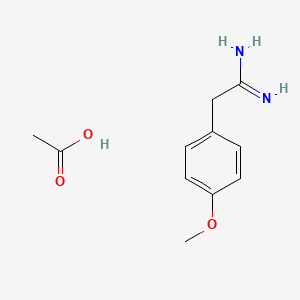
Isoquinoline-3-carboxamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-3-carboxamidine dihydrochloride (IQ-3C) is a derivative of the naturally occurring isoquinolyl moiety, which has been used as a ligand in a variety of synthetic and biological applications. IQ-3C is a novel and promising compound that has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and molecular biology.
Applications De Recherche Scientifique
Isoquinoline-3-carboxamidine dihydrochloride has been used in a variety of scientific research applications, including as a ligand for protein-protein interactions, as a substrate for enzyme-catalyzed reactions, and as a fluorescent probe for imaging biological systems. It has also been used to study the structure-function relationships of proteins, to elucidate the mechanisms of action of drugs, and to study the structure-activity relationships of small molecules.
Mécanisme D'action
Isoquinoline-3-carboxamidine dihydrochloride binds to specific proteins and enzymes in the body, which can then be used to study their structure and function. It can also be used to study the interactions between proteins and small molecules, and to identify potential drug targets.
Biochemical and Physiological Effects
Isoquinoline-3-carboxamidine dihydrochloride has been found to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, to modulate the expression of certain genes, and to regulate cellular processes such as cell migration, differentiation, and proliferation. It has also been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Isoquinoline-3-carboxamidine dihydrochloride has several advantages for use in laboratory experiments. It is water-soluble, non-toxic, and can be easily synthesized. It also has a high binding affinity for proteins and enzymes, making it ideal for studying their structure and function. However, it is not as stable as some other compounds, and its solubility can be affected by pH.
Orientations Futures
Isoquinoline-3-carboxamidine dihydrochloride has a wide range of potential applications in scientific research. It could be used to develop new drugs and therapies, to study the structure and function of proteins, to study the mechanisms of action of drugs, and to develop new imaging techniques. It could also be used to study the structure-activity relationships of small molecules, to identify potential drug targets, and to develop new methods for drug delivery. Additionally, Isoquinoline-3-carboxamidine dihydrochloride could be used to study the effects of environmental pollutants on biological systems, and to develop new diagnostic tools.
Méthodes De Synthèse
Isoquinoline-3-carboxamidine dihydrochloride is synthesized by reacting 3-aminopropionic acid with isocyanic acid in the presence of a base. The reaction yields the corresponding amide, which is then treated with hydrochloric acid to obtain the dihydrochloride salt of Isoquinoline-3-carboxamidine dihydrochloride. This method is simple, efficient, and cost-effective, making it a preferred method for synthesizing Isoquinoline-3-carboxamidine dihydrochloride.
Propriétés
IUPAC Name |
isoquinoline-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHQCKANZXDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-3-carboxamidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)








![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)

